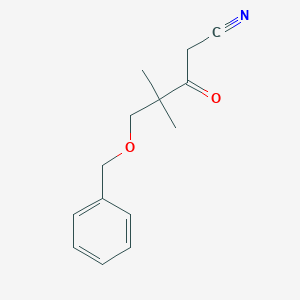
5-(Benzyloxy)-4,4-dimethyl-3-oxopentanenitrile
Overview
Description
5-(Benzyloxy)-4,4-dimethyl-3-oxopentanenitrile is an organic compound characterized by its benzyloxy group attached to a dimethyl-substituted oxopentanenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-4,4-dimethyl-3-oxopentanenitrile typically involves the following steps:
Formation of the benzyloxy group: This can be achieved by reacting benzyl alcohol with an appropriate halide under basic conditions.
Introduction of the nitrile group: This step involves the reaction of a suitable precursor with a cyanide source, such as sodium cyanide, under controlled conditions.
Formation of the oxo group: This can be achieved through oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Dimethyl substitution:
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often employed to enhance reaction efficiency and selectivity.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride, alkyl halides.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Primary amines.
Substitution: Various substituted benzyloxy derivatives.
Scientific Research Applications
5-(Benzyloxy)-4,4-dimethyl-3-oxopentanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-4,4-dimethyl-3-oxopentanenitrile involves its interaction with specific molecular targets, leading to various biochemical effects. The benzyloxy group may facilitate binding to certain enzymes or receptors, while the nitrile and oxo groups can participate in redox reactions and other biochemical processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 4-(Benzyloxy)-2-hydroxybenzaldehyde
- 5-(Benzyloxy)-2-(2-hydroxyphenyl)imino)methyl)phenol
- 1-(5-(4-(Benzyloxy)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone
Comparison: 5-(Benzyloxy)-4,4-dimethyl-3-oxopentanenitrile is unique due to its combination of benzyloxy, dimethyl, oxo, and nitrile groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a unique balance of hydrophobic and hydrophilic properties, making it versatile for various synthetic and research applications.
Properties
IUPAC Name |
4,4-dimethyl-3-oxo-5-phenylmethoxypentanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-14(2,13(16)8-9-15)11-17-10-12-6-4-3-5-7-12/h3-7H,8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYDQAKFPKGNGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COCC1=CC=CC=C1)C(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














